Cas no 802915-18-0 (1-Ethyl-1H-1,2,3-triazol-4-amine)

1-Ethyl-1H-1,2,3-triazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-Ethyl-1H-1,2,3-triazol-4-amine
- 1-ethyl-1H-1,2,3-triazol-4-amine(SALTDATA: HCl)
- 1-ethyltriazol-4-amine
- CHEMBRDG-BB 4013408
- 4-amino-1-ethyl-1,2,3-triazole
- 4-amino-1-ethyl-1H-1,2,3-triazole
- 1-Ethyl-1H-1,2,3-triazol-4-amine (ACI)
- FT-0752524
- AS-78568
- QQTFIQIFWFHGEU-UHFFFAOYSA-N
- SY252863
- EN300-216127
- Z1198175659
- MFCD08059913
- CS-0239622
- DTXSID50477607
- AC8955
- AKOS006282122
- 802915-18-0
- SCHEMBL2680263
- DA-02668
- 1-ETHYL-1,2,3-TRIAZOL-4-AMINE
-
- MDL: MFCD08059913
- Inchi: 1S/C4H8N4/c1-2-8-3-4(5)6-7-8/h3H,2,5H2,1H3
- InChI Key: QQTFIQIFWFHGEU-UHFFFAOYSA-N
- SMILES: N1C(N)=CN(CC)N=1
Computed Properties
- Exact Mass: 112.07500
- Monoisotopic Mass: 112.074896272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 74.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.7Ų
- XLogP3: -0.4
Experimental Properties
- Density: 1.332
- Boiling Point: 270.776°C at 760 mmHg
- Flash Point: 117.561°C
- Refractive Index: 1.637
- PSA: 56.73000
- LogP: 0.46140
1-Ethyl-1H-1,2,3-triazol-4-amine Security Information
1-Ethyl-1H-1,2,3-triazol-4-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Ethyl-1H-1,2,3-triazol-4-amine PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM281736-1g |
1-Ethyl-1H-1,2,3-triazol-4-amine |
802915-18-0 | 95% | 1g |
$393 | 2023-03-05 | |
Enamine | EN300-216127-0.5g |
1-ethyl-1H-1,2,3-triazol-4-amine |
802915-18-0 | 95% | 0.5g |
$241.0 | 2023-09-16 | |
Enamine | EN300-216127-10.0g |
1-ethyl-1H-1,2,3-triazol-4-amine |
802915-18-0 | 95% | 10.0g |
$1471.0 | 2023-07-10 | |
Enamine | EN300-216127-0.25g |
1-ethyl-1H-1,2,3-triazol-4-amine |
802915-18-0 | 95% | 0.25g |
$128.0 | 2023-09-16 | |
Enamine | EN300-216127-0.05g |
1-ethyl-1H-1,2,3-triazol-4-amine |
802915-18-0 | 95% | 0.05g |
$61.0 | 2023-09-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y18735-1g |
1-Ethyl-1H-1,2,3-triazol-4-amine |
802915-18-0 | 97% | 1g |
¥3679.0 | 2024-07-18 | |
eNovation Chemicals LLC | D697064-5g |
4-Amino-1-ethyl-1H-1,2,3-triazole |
802915-18-0 | >97% | 5g |
$1065 | 2024-07-20 | |
Aaron | AR005NRY-100mg |
1-Ethyl-1H-1,2,3-triazol-4-amine |
802915-18-0 | 95% | 100mg |
$148.00 | 2025-03-20 | |
1PlusChem | 1P005NJM-2.5g |
1-ETHYL-1H-1,2,3-TRIAZOL-4-AMINE |
802915-18-0 | 95% | 2.5g |
$548.00 | 2024-04-21 | |
A2B Chem LLC | AC62994-5g |
1-Ethyl-1H-1,2,3-triazol-4-amine |
802915-18-0 | 95% | 5g |
$1079.00 | 2024-04-19 |
1-Ethyl-1H-1,2,3-triazol-4-amine Production Method
Synthetic Circuit 1
Synthetic Circuit 2
1.2 0 °C; 0 °C → rt; 3 h, rt
1.3 Solvents: Water ; rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 psi, rt → 40 °C; 4 h, 15 psi, 40 °C
1-Ethyl-1H-1,2,3-triazol-4-amine Raw materials
1-Ethyl-1H-1,2,3-triazol-4-amine Preparation Products
1-Ethyl-1H-1,2,3-triazol-4-amine Related Literature
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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5. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
Additional information on 1-Ethyl-1H-1,2,3-triazol-4-amine
Introduction to 1-Ethyl-1H-1,2,3-Triazol-4-Amine (CAS No. 802915-18-0)
1-Ethyl-1H-1,2,3-triazol-4-amine, also known by its CAS registry number CAS No. 802915-18-0, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound belongs to the class of triazole derivatives, which are widely recognized for their unique structural properties and reactivity. The molecule consists of a triazole ring system with an ethyl group attached at the 1-position and an amino group at the 4-position. This configuration imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical reactions.
The synthesis of 1-Ethyl-1H-1,2,3-triazol-4-amine typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst, a process known as the click chemistry reaction. This method is highly efficient and selective, making it a preferred route for the preparation of triazole derivatives. Recent advancements in catalytic systems have further enhanced the yield and purity of this compound, enabling its widespread use in research and industrial applications.
In terms of applications, triazole derivatives like CAS No. 802915-18-0 have found extensive use in drug discovery and development. The amino group present in this compound allows for easy functionalization, enabling the creation of bioactive molecules with potential therapeutic applications. For instance, studies have shown that this compound can serve as a scaffold for designing inhibitors targeting various enzymes involved in disease pathways. Its ability to form stable hydrogen bonds and participate in π-interactions makes it particularly suitable for drug design.
Beyond pharmaceuticals, CAS No. 802915-18-0 has also been explored in materials science for its potential as a precursor in polymer synthesis. The triazole ring system can act as a cross-linking agent or a functional group for surface modification of polymers. Recent research has demonstrated its utility in creating stimuli-responsive materials that exhibit reversible changes in properties under external conditions such as temperature or pH. These materials hold promise for applications in sensors, drug delivery systems, and adaptive coatings.
The chemical stability and reactivity of triazole derivatives like CAS No. 802915-CAS No. 802976 have also made them valuable tools in organocatalytic reactions. Organocatalysts based on triazoles have been shown to accelerate various transformations, including aldol reactions and cycloadditions. These catalysts are advantageous due to their low cost, ease of preparation, and compatibility with a wide range of substrates.
In conclusion, triazole derivatives, particularly CAS No. 802976-CAS No., continue to be at the forefront of chemical research due to their diverse applications across multiple disciplines. As new synthetic methods and functionalization strategies emerge, the potential for this compound to contribute to groundbreaking innovations remains vast.
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